molecular formula C10H10BrClO3 B12220009 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid CAS No. 938330-04-2

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B12220009
CAS No.: 938330-04-2
M. Wt: 293.54 g/mol
InChI Key: ZPTVHNAAUUMRBB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrClO3. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a phenoxy group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxy group. The reaction mixture is then heated to a specific temperature to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced compounds .

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenoxy)propanoic acid
  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 2-(4-Bromo-2-chlorophenoxy)propanoic acid

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

938330-04-2

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(12)5-7(8)11/h3-5H,1-2H3,(H,13,14)

InChI Key

ZPTVHNAAUUMRBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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